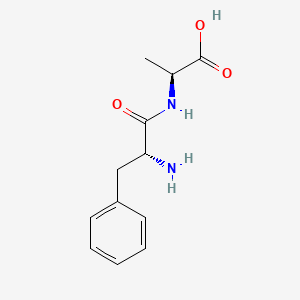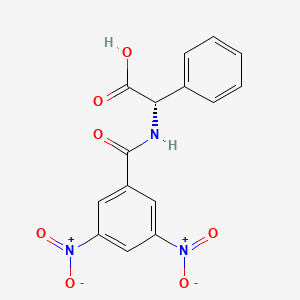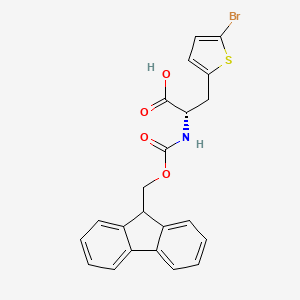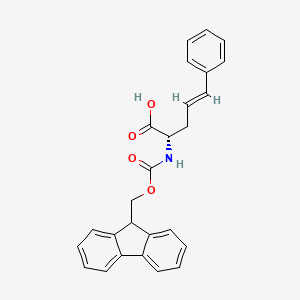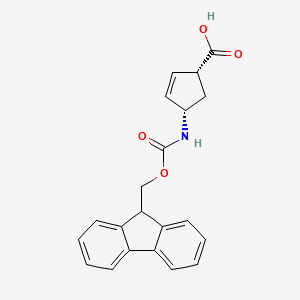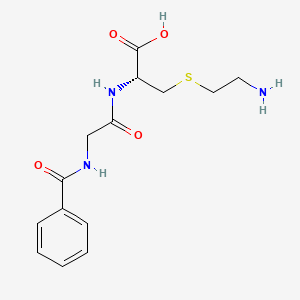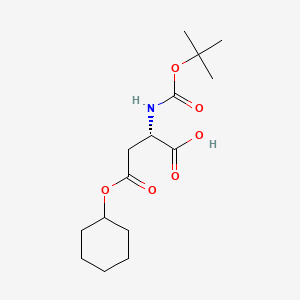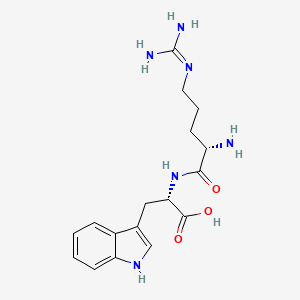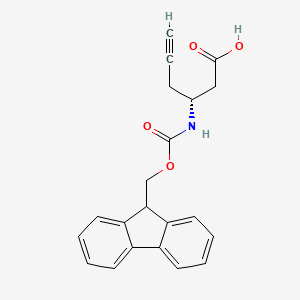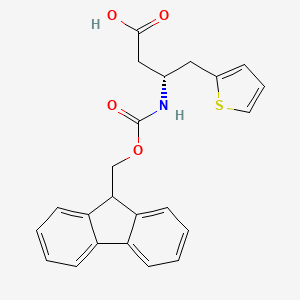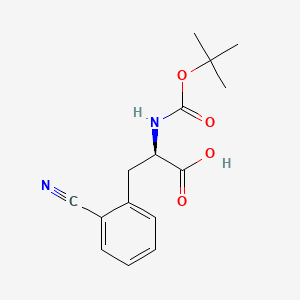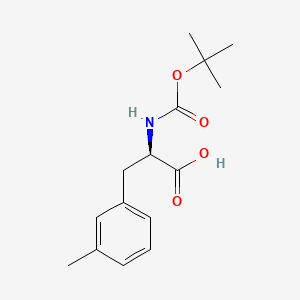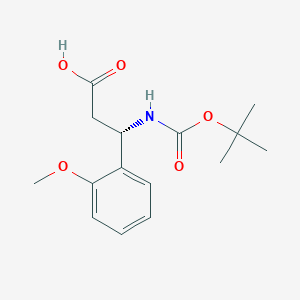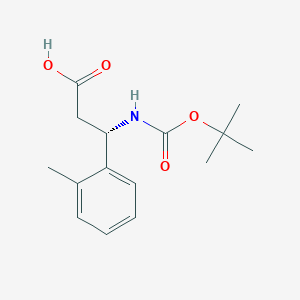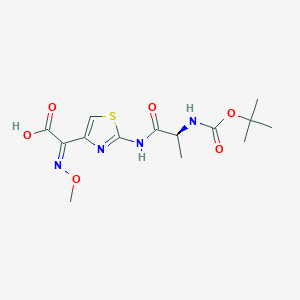
Boc-L-Alanyl oxamidine acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-L-Alanyl oxamidine acid is a chemical compound with the molecular formula C14H20N4O6S . It is used in the field of peptide synthesis .
Synthesis Analysis
The synthesis of Boc-L-Alanyl oxamidine acid involves the use of Boc-protection, which was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . The preparation of Boc-amino acids was initially a bit cumbersome but gradually better reagents and methods became available .Molecular Structure Analysis
The molecular structure of Boc-L-Alanyl oxamidine acid consists of 14 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom . The average mass is 372.397 Da and the mono-isotopic mass is 372.110352 Da .Chemical Reactions Analysis
Boc-L-Alanyl oxamidine acid undergoes various chemical reactions. The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be cleaved by mild acidolysis .Physical And Chemical Properties Analysis
Boc-L-Alanyl oxamidine acid has a molecular formula of C14H20N4O6S and an average mass of 372.397 Da . Its density is 1.40 and refractive index is 1.594 .科学的研究の応用
Biocompatible Polymers
Boc-L-alanyl oxamidine acid and similar Boc-amino acids, like Boc-L-alanine, have been used in the synthesis of biocompatible polymers. These polymers are produced through esterification and vinyl polymerization processes. They exhibit low cytotoxicity and strong DNA binding ability, making them potential candidates for bioapplications like drug delivery or gene therapy (Sun & Gao, 2010).
Mass Spectrometric Studies of Hybrid Peptides
Boc-L-Alanyl oxamidine acid is also relevant in mass spectrometric studies of hybrid peptides. These studies involve analyzing the fragmentation patterns of hybrid peptides to understand their structure and behavior, contributing to the development of new methods for peptide sequencing and identification (Babu et al., 2016).
Cationic Methacrylate Polymers
The use of Boc-L-Alanyl oxamidine acid extends to the creation of cationic methacrylate polymers. These polymers are synthesized using reversible addition-fragmentation chain transfer polymerization, leading to polymers with controlled molecular weight and specific rotations. Their pH responsiveness and potential in delivering small interfering RNA highlight their significance in biomedical research (Kumar, Roy, & De, 2012).
Anticancer Research
In the field of anticancer research, derivatives of betulin containing Boc-L-alanine have shown specific anticancer roles, particularly against epidermoid carcinoma cells. These new esters exhibit enhanced antitumor activity compared to non-modified precursors, opening avenues for novel cancer treatments (Drąg-Zalesińska et al., 2015).
pH-Responsive Drug Delivery
Boc-L-Alanyl oxamidine acid derivatives have been employed in the development of pH-responsive block copolymers for drug delivery. These copolymers can encapsulate drugs and release them in response to specific pH changes, making them highly useful in targeted drug delivery systems (Kumar et al., 2013).
将来の方向性
The future directions of Boc-L-Alanyl oxamidine acid research could involve the synthesis and characterization of a series of analogues that can be used in assessing the influence of the various functional groups of the dipeptide on its important biological properties . This could help in understanding the relationship between its functional groups and its broad spectrum of biological activities .
特性
IUPAC Name |
(2E)-2-methoxyimino-2-[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O6S/c1-7(15-13(22)24-14(2,3)4)10(19)17-12-16-8(6-25-12)9(11(20)21)18-23-5/h6-7H,1-5H3,(H,15,22)(H,20,21)(H,16,17,19)/b18-9+/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQBZAQDZRIQNC-CUBCEWPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=NC(=CS1)/C(=N\OC)/C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-Alanyl oxamidine acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

